molecular formula C14H8O7 B13438241 1,2,4,5,7-pentahydroxyanthracene-9,10-dione

1,2,4,5,7-pentahydroxyanthracene-9,10-dione

Cat. No.: B13438241
M. Wt: 288.21 g/mol
InChI Key: XMRFXCNDRXVWMW-UHFFFAOYSA-N
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Description

1,2,4,5,7-Pentahydroxyanthracene-9,10-dione is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is characterized by the presence of five hydroxyl groups attached to the anthracene backbone, specifically at the 1, 2, 4, 5, and 7 positions, and two keto groups at the 9 and 10 positions. Anthraquinone derivatives are known for their diverse applications in dyes, pharmaceuticals, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,5,7-Pentahydroxyanthracene-9,10-dione can be synthesized through various methods. One common approach involves the hydroxylation of anthraquinone derivatives. The hydroxylation process typically employs strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods: Industrial production of anthraquinone derivatives often involves the oxidation of anthracene using chromium (VI) as the oxidant. The Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride is another method used to produce substituted anthraquinones .

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5,7-Pentahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and substituted anthracene derivatives, which can be used in further chemical synthesis .

Scientific Research Applications

1,2,4,5,7-Pentahydroxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4,5,7-pentahydroxyanthracene-9,10-dione involves its interaction with molecular targets through its hydroxyl and keto groups. These functional groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell death, making the compound a potential candidate for anticancer therapies .

Properties

Molecular Formula

C14H8O7

Molecular Weight

288.21 g/mol

IUPAC Name

1,2,4,5,7-pentahydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H8O7/c15-4-1-5-9(6(16)2-4)14(21)10-7(17)3-8(18)13(20)11(10)12(5)19/h1-3,15-18,20H

InChI Key

XMRFXCNDRXVWMW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)O)O)O)O

Origin of Product

United States

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